molecular formula C25H21N3OS B4086054 2-[(4,6-diphenyl-2-pyrimidinyl)thio]-N-phenylpropanamide

2-[(4,6-diphenyl-2-pyrimidinyl)thio]-N-phenylpropanamide

Cat. No. B4086054
M. Wt: 411.5 g/mol
InChI Key: RCLQMOSSOITXDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4,6-diphenyl-2-pyrimidinyl)thio]-N-phenylpropanamide, also known as DPTP, is a novel compound that has gained attention due to its potential use in scientific research. DPTP belongs to the class of pyrimidine-based compounds and has been synthesized using a specific method.

Mechanism of Action

The mechanism of action of 2-[(4,6-diphenyl-2-pyrimidinyl)thio]-N-phenylpropanamide is not fully understood, but it is believed to act by inhibiting specific enzymes and signaling pathways involved in cell growth and inflammation. 2-[(4,6-diphenyl-2-pyrimidinyl)thio]-N-phenylpropanamide has been found to inhibit the activity of protein kinases such as AKT and ERK, which are involved in cell growth and survival. 2-[(4,6-diphenyl-2-pyrimidinyl)thio]-N-phenylpropanamide also inhibits the activity of NF-κB, a transcription factor that plays a key role in the inflammatory response.
Biochemical and physiological effects:
2-[(4,6-diphenyl-2-pyrimidinyl)thio]-N-phenylpropanamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death process. 2-[(4,6-diphenyl-2-pyrimidinyl)thio]-N-phenylpropanamide has also been found to reduce the production of inflammatory cytokines such as TNF-α and IL-6. In addition, 2-[(4,6-diphenyl-2-pyrimidinyl)thio]-N-phenylpropanamide has been found to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

2-[(4,6-diphenyl-2-pyrimidinyl)thio]-N-phenylpropanamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 2-[(4,6-diphenyl-2-pyrimidinyl)thio]-N-phenylpropanamide has also been shown to have low toxicity and can be used in a wide range of concentrations. However, 2-[(4,6-diphenyl-2-pyrimidinyl)thio]-N-phenylpropanamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to use in certain assays. In addition, the mechanism of action of 2-[(4,6-diphenyl-2-pyrimidinyl)thio]-N-phenylpropanamide is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on 2-[(4,6-diphenyl-2-pyrimidinyl)thio]-N-phenylpropanamide. One area of research is to further investigate the mechanism of action of 2-[(4,6-diphenyl-2-pyrimidinyl)thio]-N-phenylpropanamide. Understanding how 2-[(4,6-diphenyl-2-pyrimidinyl)thio]-N-phenylpropanamide inhibits specific enzymes and signaling pathways can provide insights into its potential use in the treatment of various diseases. Another area of research is to optimize the synthesis of 2-[(4,6-diphenyl-2-pyrimidinyl)thio]-N-phenylpropanamide to improve its solubility and bioavailability. This can enhance its potential use in various assays and in vivo studies. Finally, more research is needed to evaluate the safety and efficacy of 2-[(4,6-diphenyl-2-pyrimidinyl)thio]-N-phenylpropanamide in humans, which can provide a basis for its potential use as a therapeutic agent.

Scientific Research Applications

2-[(4,6-diphenyl-2-pyrimidinyl)thio]-N-phenylpropanamide has shown promising results in various scientific research applications. It has been found to inhibit the growth of cancer cells in vitro and in vivo. 2-[(4,6-diphenyl-2-pyrimidinyl)thio]-N-phenylpropanamide has also been shown to have anti-inflammatory properties and can be used to treat inflammatory diseases such as rheumatoid arthritis. In addition, 2-[(4,6-diphenyl-2-pyrimidinyl)thio]-N-phenylpropanamide has been found to have potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-(4,6-diphenylpyrimidin-2-yl)sulfanyl-N-phenylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3OS/c1-18(24(29)26-21-15-9-4-10-16-21)30-25-27-22(19-11-5-2-6-12-19)17-23(28-25)20-13-7-3-8-14-20/h2-18H,1H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCLQMOSSOITXDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1)SC2=NC(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]-N-phenylpropanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.